3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H16FNO and its molecular weight is 233.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its derivatives have been studied for their antimicrobial properties. A study conducted by Ghorab et al. (2017) synthesized a series of compounds from a similar starting material and evaluated their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity, outperforming reference drugs in some cases (Ghorab, Soliman, Alsaid, & Askar, 2017).
Vibrational and Electronic Structure Analysis
The compound's structure has been analyzed using various spectroscopic techniques. Pallavi and Tonannavar (2020) conducted a study on a structurally related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, examining its vibrational and electronic structure. This research aids in understanding the molecular behavior of such compounds (Pallavi & Tonannavar, 2020).
Peptide Synthesis
The compound has applications in peptide synthesis. Halpern and James (1964) investigated the use of dimedone (a related compound) as a protecting agent for amino groups in peptide synthesis, highlighting its potential in the synthesis of complex biological molecules (Halpern & James, 1964).
Crystal Structure and Characterization
The crystal structure and characterization of related compounds have been extensively studied. For instance, Sapnakumari et al. (2014) synthesized and characterized a structurally similar compound, providing insights into its molecular geometry and interactions (Sapnakumari et al., 2014).
Molecular Docking Studies
These compounds have also been used in molecular docking studies to explore their potential in various biological activities. For example, Kokila, Kiran, and Ramakrishna (2017) performed molecular docking studies with a biscyclohexane diol derivative to study its anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).
Safety and Hazards
While specific safety data for “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling such compounds, including wearing appropriate personal protective equipment and ensuring good ventilation .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Similar compounds have been found to exhibit nonlinear oral pharmacokinetics in humans .
Result of Action
Similar compounds have been found to have antimicrobial, antitubercular, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with transcription factors, such as NF-κB, to modulate gene expression. These interactions result in changes in cellular processes, including inflammation, cell proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form hydroxylated and conjugated metabolites, which are then excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can influence its localization and overall activity within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMRCZGHYSQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344987 | |
Record name | 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-51-0 | |
Record name | 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.